4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride
Overview
Description
4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride is an organic compound that belongs to the class of amines and alcohols. It is characterized by the presence of an ethylbenzyl group attached to an amino group, which is further connected to a butanol chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride typically involves the following steps:
Alkylation of Benzylamine: The initial step involves the alkylation of benzylamine with 1-bromo-4-ethylbenzene under basic conditions to form 4-ethylbenzylamine.
Reductive Amination: The 4-ethylbenzylamine is then subjected to reductive amination with butanal in the presence of a reducing agent such as sodium cyanoborohydride to yield 4-[(4-ethylbenzyl)amino]-1-butanol.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of 4-[(4-ethylbenzyl)amino]-1-butanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 4-[(4-ethylbenzyl)amino]butanone
Reduction: 4-[(4-ethylbenzyl)amino]butane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylbenzyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds and ionic interactions with the active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylbenzyl)amino]-1-butanol hydrochloride
- 4-[(4-chlorobenzyl)amino]-1-butanol hydrochloride
- 4-[(4-fluorobenzyl)amino]-1-butanol hydrochloride
Uniqueness
4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride is unique due to the presence of the ethyl group on the benzyl ring, which can influence its lipophilicity and reactivity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
4-[(4-ethylphenyl)methylamino]butan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-15;/h5-8,14-15H,2-4,9-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIGKAQRTNXNEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCCCO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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